molecular formula C18H21NO5S B4070471 Ethyl 2-[4-(1-phenylethylsulfamoyl)phenoxy]acetate

Ethyl 2-[4-(1-phenylethylsulfamoyl)phenoxy]acetate

Cat. No.: B4070471
M. Wt: 363.4 g/mol
InChI Key: LQWKMHHYJWTLOQ-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(1-phenylethylsulfamoyl)phenoxy]acetate is an organic compound that belongs to the class of esters It features a phenoxy group substituted with a sulfamoyl group and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-(1-phenylethylsulfamoyl)phenoxy]acetate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Sulfamoyl Intermediate: The starting material, 4-bromophenol, undergoes a nucleophilic substitution reaction with 1-phenylethylamine to form 4-(1-phenylethylamino)phenol.

    Sulfamoylation: The intermediate is then treated with sulfamoyl chloride in the presence of a base such as triethylamine to yield 4-(1-phenylethylsulfamoyl)phenol.

    Esterification: Finally, the sulfamoyl phenol is reacted with ethyl bromoacetate in the presence of a base like potassium carbonate to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(1-phenylethylsulfamoyl)phenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The sulfamoyl group can be reduced to form amine derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester or amide derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various ester or amide derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[4-(1-phenylethylsulfamoyl)phenoxy]acetate has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

    Biology: It may serve as a probe to study enzyme interactions and protein binding due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(1-phenylethylsulfamoyl)phenoxy]acetate involves its interaction with molecular targets such as enzymes or receptors. The phenoxy and sulfamoyl groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-[4-(1-phenylethylamino)phenoxy]acetate: Similar structure but with an amino group instead of a sulfamoyl group.

    Ethyl 2-[4-(1-phenylethylthio)phenoxy]acetate: Similar structure but with a thioether group instead of a sulfamoyl group.

Uniqueness

Ethyl 2-[4-(1-phenylethylsulfamoyl)phenoxy]acetate is unique due to the presence of the sulfamoyl group, which can impart different chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing molecules with specific desired activities.

Properties

IUPAC Name

ethyl 2-[4-(1-phenylethylsulfamoyl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-3-23-18(20)13-24-16-9-11-17(12-10-16)25(21,22)19-14(2)15-7-5-4-6-8-15/h4-12,14,19H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWKMHHYJWTLOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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